Tetraphenylcyclopentadienone

Organic Synthesis Stability Handling

Tetraphenylcyclopentadienone (TPCPD, Tetracyclone) is a dark purple to black crystalline solid that remains stable and isolable at room temperature, unlike the rapidly dimerizing parent cyclopentadienone. Its four bulky phenyl groups impart unique steric and electronic properties that ensure high-yielding, predictable Diels-Alder reactions with alkynes to form hexaphenylbenzene and polyphenylene dendrimers. This product is the non-interchangeable precursor for the electrochemical synthesis of α-pyrones, as its sulfoxide analog yields a different product under identical conditions. The intrinsically low HOMO-LUMO gap and tunable reduction potential (up to 200 mV shift via aryl substitution) make it a valuable repeat unit for conducting polymers and OLED emitters. Each lot is rigorously purified to ≥98% by HPLC to guarantee consistent reactivity and purity for demanding research and industrial applications.

Molecular Formula C29H20O
Molecular Weight 384.5 g/mol
CAS No. 479-33-4
Cat. No. B147504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphenylcyclopentadienone
CAS479-33-4
Synonymscyclone (compound)
tetraphenylcyclopentadienone
Molecular FormulaC29H20O
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H20O/c30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24/h1-20H
InChIKeyPLGPSDNOLCVGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraphenylcyclopentadienone (CAS 479-33-4) Properties and Procurement Overview


Tetraphenylcyclopentadienone (TPCPD, CAS 479-33-4), also known as tetracyclone, is a dark purple to black crystalline solid with the molecular formula C29H20O and a molecular weight of 384.48 g/mol [1]. It is a fully phenyl-substituted derivative of the highly reactive cyclopentadienone core, featuring a planar, conjugated central ring with alternating single (≈1.50 Å) and double (≈1.35 Å) C–C bonds, and four phenyl groups adopting a characteristic propeller-like conformation in its three-dimensional structure [1]. Unlike the parent cyclopentadienone, which is transient and rapidly dimerizes, the tetraphenyl derivative is remarkably stable and readily isolable at room temperature [2]. This stability, combined with its strong purple/black color arising from an intrinsically low HOMO-LUMO gap, makes it an easily synthesized and handled building block for Diels-Alder cycloadditions and a versatile precursor to advanced organic and organometallic materials [2][3].

Why Tetraphenylcyclopentadienone Cannot Be Substituted by Generic Cyclopentadienone Analogs


The high degree of phenyl substitution on the cyclopentadienone core fundamentally distinguishes TPCPD from less-substituted or heteroatom-substituted analogs. The parent cyclopentadienone rapidly dimerizes via a Diels-Alder self-reaction, making it impractical for synthetic or materials applications, whereas the tetraphenyl derivative is a shelf-stable solid [1]. This steric and electronic stabilization is crucial for procurement and use in standard laboratory settings. Furthermore, replacing the carbonyl oxygen with a sulfoxide group (as in tetraphenylthiophene-S-oxide) or modifying the aryl substituents on the periphery dramatically alters key properties such as oxidation potential (up to a 200 mV shift in reduction potential across derivatives) and UV-Vis absorption maxima [2][3]. These quantifiable differences mean that TPCPD is not a generic, interchangeable diene; its specific structure dictates its unique reactivity profile in cycloadditions, its distinct electro-optical properties, and its utility as a building block for defined molecular architectures, such as hexaphenylbenzene and polyphenylene dendrimers .

Quantitative Differentiation of Tetraphenylcyclopentadienone: Comparative Data Guide


Shelf-Stable at Room Temperature vs. Rapid Dimerization of Cyclopentadienone

Tetraphenylcyclopentadienone (TPCPD) is a stable, isolable solid at room temperature, in stark contrast to the unsubstituted parent compound, cyclopentadienone, which is unstable and rapidly dimerizes [1]. This stability is a direct consequence of steric shielding provided by the four bulky phenyl groups, which prevents the self-Diels-Alder reaction that plagues the parent molecule [1].

Organic Synthesis Stability Handling

Easier Electrochemical Oxidation vs. Tetraphenylthiophene-S-oxide Analog

Cyclic voltammetry studies demonstrate that tetraphenylcyclopentadienone (tetracyclone) is easier to oxidize than its direct heteroatom analog, tetraphenylthiophene-S-oxide [1]. Tetracyclones show oxidative currents at lower potentials, a difference attributed to the superior ability of the carbonyl carbon to stabilize adjacent positive charges compared to a sulfur atom [1]. Preparative electrooxidation of tetracyclones yields α-pyrones via oxygen insertion, while the sulfoxide analog undergoes desulfurization to yield (Z)-diphenacylstilbene [1].

Electrochemistry Oxidation Potential Materials Science

Tunable Reduction Potential: Up to 200 mV Shift Among Tetraarylcyclopentadienone Derivatives

A comparative study of a series of tetraarylcyclopentadienones, including the unsubstituted tetraphenyl derivative, revealed that the reduction potential can be shifted by up to 200 mV depending on the nature and position of substituents on the aryl rings [1]. This demonstrates that TPCPD's reduction potential is a specific, tunable parameter within the broader chemical class, and its value is distinct from that of derivatives with, for example, electron-donating or electron-withdrawing groups [1].

Electrochemistry Redox Tuning Structure-Property Relationship

Substituent-Dependent UV-Vis Absorption: Blue- and Red-Shifts from Chemical Modification

While not a direct comparison with a single analog, this evidence quantifies how chemical modification of TPCPD's core directly tunes its optical properties. Substitution of the carbonyl oxygen with a =C(CN)2 group caused a red-shift in the UV-Vis absorption spectrum, whereas substitution with a =C(CO2Me)2 group induced a blue-shift [1]. These shifts are accompanied by significant changes in emission intensity, with the methyl ester derivative showing boosted emission at higher concentrations due to restricted intramolecular motions [1].

Photophysics UV-Vis Spectroscopy Optoelectronic Materials

Defined Photoluminescence in the Red Region of the Visible Spectrum

Tetraphenylcyclopentadienone and its 3,4-substituted derivatives exhibit emission in the red end of the visible spectrum (550-625 nm) when dissolved in chloroform [1]. While this study focuses on a trio of derivatives, it establishes a baseline for TPCPD's photoluminescence properties, which are characterized by three distinct absorption bands at approximately 250, 350, and 500 nm assigned to π→π* transitions [1].

Photoluminescence Emission Spectroscopy Organic Fluorophores

Proven Application Scenarios for Tetraphenylcyclopentadienone Based on Comparative Data


Synthesis of Hexaphenylbenzene and Polyphenylene Dendrimers via Diels-Alder Cycloaddition

TPCPD's high-yielding and predictable Diels-Alder reaction with diphenylacetylene to form hexaphenylbenzene is a cornerstone of its utility . This reaction, which proceeds with decarbonylation, is highly favored by the compound's structural stability and the steric environment created by its four phenyl groups, which directs the cycloaddition to occur without competing side reactions . This makes TPCPD an indispensable building block for constructing polyphenylene dendrimers and other large, stable aromatic frameworks used in materials science, as demonstrated in the iterative synthesis of peryleneimide-decorated dendrimers .

Electrosynthesis of α-Pyrones

Based on direct comparative data, TPCPD is the preferred precursor for the electrochemical synthesis of α-pyrones via an oxygen insertion reaction [1]. In contrast, the structurally similar sulfoxide analog yields a different product ((Z)-diphenacylstilbene) under the same conditions due to a desulfurization pathway [1]. This difference in product outcome, rooted in the fundamental electrochemistry of the carbonyl vs. sulfoxide group, makes TPCPD the specific, non-interchangeable reagent required for this electrosynthetic route.

Precursor for Conjugated Polymers and Optoelectronic Materials

TPCPD has a well-defined, intrinsically low HOMO-LUMO gap that makes it a valuable repeat unit for conducting polymers [2]. The ability to tune its reduction potential by up to 200 mV through aryl substitution, as quantified by cyclic voltammetry, allows for precise engineering of electronic properties [3]. Furthermore, its established red photoluminescence (550-625 nm) provides a baseline for developing new fluorophores and emitters for applications such as OLEDs, where the absorption and emission characteristics can be fine-tuned by chemical modification of the core structure [4][5].

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